molecular formula C12H8ClN3OS B1349048 4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 60870-39-5

4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1349048
CAS No.: 60870-39-5
M. Wt: 277.73 g/mol
InChI Key: XKDMKAVJZNXLMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is a synthetic heterocyclic compound of significant interest in medicinal and agricultural chemistry research. This molecule is built on a 1,2,4-triazole core, a privileged scaffold known for its diverse biological activities . The structure incorporates a 4-chlorophenyl group at the 4-position and a furan-2-yl ring at the 5-position, contributing to its unique electronic and steric properties. Crystallographic studies confirm that the central triazole ring is not planar, with the chlorophenyl and furan rings making distinct dihedral angles to its mean plane . The molecule can exhibit thiol-thione tautomerism, a feature that can influence its interaction with biological targets . The primary research value of this compound lies in the documented pharmacological profiles of 1,2,4-triazole derivatives. These analogues are extensively investigated for their potent antimicrobial , anticonvulsant , anti-inflammatory , and antidepressant activities . As such, this specific chemical serves as a key intermediate or a target molecule for researchers developing new therapeutic and agrochemical agents. It is particularly useful for structure-activity relationship (SAR) studies aimed at optimizing the bioactivity of the 1,2,4-triazole-3-thiol class. This product is provided as a high-purity solid for research purposes. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3OS/c13-8-3-5-9(6-4-8)16-11(14-15-12(16)18)10-2-1-7-17-10/h1-7H,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDMKAVJZNXLMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354245
Record name SBB040403
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805798
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

60870-39-5
Record name SBB040403
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of WAY-299174 typically involves the reaction of 4-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using thiourea to yield the final product, WAY-299174 . The reaction conditions usually involve refluxing the mixture in ethanol or another suitable solvent.

Industrial production methods for WAY-299174 are not well-documented, but the laboratory synthesis provides a basis for scaling up the production process. The key steps involve the formation of the hydrazone intermediate and its subsequent cyclization.

Chemical Reactions Analysis

WAY-299174 undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound with a molecular weight of 277.73 g/mol . It has multiple names and identifiers, including this compound, 4-(4-chlorophenyl)-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione, and WAY-299174 .

Scientific Research Applications

1,2,4-Triazole derivatives exhibit diverse biological activities, including anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant properties . 4,5-disubstituted 1,2,4-triazoles can be synthesized through intramolecular cyclization of 1,4 disubstituted thiosemicarbazides .

Antimicrobial Activity:

  • A study aimed to synthesize new 2-[[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N'-[(substituted phenyl/furanyl)methylidene] .
  • This compound derivatives have potential antimicrobial applications .

Synthesis of Triazole Derivatives:

  • Triazoles can be prepared using various methods, such as the reaction of 4-chlorobenzoic acid with ethanol to synthesize ethyl 4-chlorobenzoate, which then reacts with hydrazine hydrate to produce 4-chlorobenzohydrazide .
  • The hydrazide reacts with furfuryl isothiocyanate to produce N-furfuryl-5-(4-chlorophenyl)thiosemicarbazide, which cyclizes in basic media to form 5-(4-chlorophenyl)-4-furfuryl-4H-1,2,4-triazole-3-thiol .

Crystal Structure Analysis:

  • Crystal structure analysis reveals that the bond lengths and angles are comparable with those observed in related structures .
  • Molecules in the solid state are linked by hydrogen bonds .

Mechanism of Action

The mechanism of action of WAY-299174 involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring in WAY-299174 can form hydrogen bonds and other interactions with biological macromolecules, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural Features and Physical Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound : 4-(4-Chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol 4-ClPh, 5-furan-2-yl C₈H₆ClN₃S 211.67 Antimicrobial, anticancer
4-(4-Fluorophenyl)-5-(4-fluorophenyl) isostructural analog (Compound 4/5 in ) 4-FPh, 4-FPh C₁₉H₁₂F₂N₄S 366.39 Material science (isostructural crystals)
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-NO₂Ph, Schiff base C₂₂H₁₆N₄O₃S 424.46 Ligand for metal complexes
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol 4-EtOPh, 4-MeOPh C₁₈H₁₈N₃O₂S 356.42 Intermediate for cesium salt synthesis
5-(4-Chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol 4-ClPh, 3-MePh C₁₅H₁₂ClN₃S 301.79 Antifungal activity
Key Observations:

Halogen vs. Methoxy/ethoxy substituents (e.g., in ) increase solubility in polar solvents due to their electron-donating nature .

Furan vs. Thiophene/Other Aromatic Groups :

  • The furan-2-yl group in the target compound introduces π-π stacking capabilities, whereas thiophene () or benzo[d]thiazole () moieties enhance rigidity and electronic conjugation, affecting bioactivity .

Schiff Base Derivatives: Schiff bases derived from the target compound (e.g., 4-((furan-2-ylmethylene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol in ) form octahedral metal complexes with anticancer activity against MCF-7 and Hep-G2 cell lines .

Key Findings:
  • The target compound’s furan-2-yl group contributes to moderate antimicrobial activity, but analogs with thiophene or hydrazinyl substituents exhibit enhanced potency in enzyme inhibition .
  • Metal complexes (e.g., Cu(II) or Zn(II) derivatives) of triazole-3-thiol Schiff bases show superior anticancer activity compared to the parent ligand, highlighting the role of coordination chemistry in bioactivity .

Physicochemical and Crystallographic Comparisons

  • Crystal Packing : The target compound’s isostructural analogs () with Cl vs. F substituents show nearly identical crystal lattices but adjusted bond lengths (C-Cl: 1.74 Å vs. C-F: 1.39 Å), affecting thermal stability .
  • Solubility : Derivatives with sulfonyl () or trifluoromethyl () groups exhibit higher aqueous solubility than the hydrophobic chlorophenyl-furan analog.

Biological Activity

The compound 4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, highlighting its antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For example, a study synthesized various derivatives of triazole-thiols through a series of condensation reactions involving furan derivatives and hydrazides. The resulting compounds were characterized using techniques such as IR spectroscopy and NMR analysis .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of triazole derivatives, including our compound of interest. In one notable study, synthesized derivatives exhibited significant antibacterial and antifungal activities against various strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans at concentrations ranging from 31.25 to 125 μg/mL .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMIC (μg/mL)MBC (μg/mL)
6aE. coli31.2562.5
6bS. aureus62.5125
6cP. aeruginosa62.5125
6dC. albicans31.2562.5

This table summarizes the minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) for selected derivatives of the compound.

Anticancer Activity

The anticancer potential of triazole derivatives has been investigated in various cancer cell lines. One study demonstrated that compounds derived from triazole-thiols exhibited selective cytotoxicity against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells . The selectivity towards cancer cells suggests that structural modifications can enhance efficacy against specific malignancies.

Table 2: Cytotoxicity of Triazole Derivatives in Cancer Cell Lines

Compound NameCell LineIC50 (μM)
N'-(2-oxoindolin-3-ylidene) derivativeIGR39<10
N'-(dimethylaminobenzylidene) derivativeMDA-MB-231<15
N'-(hydroxybenzylidene) derivativePanc-1<20

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is influenced by the presence and position of substituents on the triazole ring and the attached phenyl or furan moieties. The introduction of electron-withdrawing groups like chlorine enhances antimicrobial activity by increasing the lipophilicity and reactivity of the compound .

Case Studies

  • Antimicrobial Evaluation : A study synthesized a series of S-substituted derivatives and tested their antimicrobial efficacy against clinical strains. Results indicated that variations in substituents did not significantly alter activity profiles but highlighted the importance of maintaining a certain structural backbone for efficacy .
  • Cytotoxicity Testing : Another investigation focused on hydrazone derivatives derived from triazoles, revealing that specific substitutions could lead to enhanced selectivity for cancer cells over normal cells, suggesting potential therapeutic applications in oncology .

Q & A

Q. Basic

  • 1H^1H-NMR : Identifies aromatic protons (4-chlorophenyl: δ 7.3–7.6 ppm; furan: δ 6.3–7.4 ppm) and thiol proton (if unalkylated, δ ~13.5 ppm) .
  • 13C^{13}C-NMR : Confirms triazole carbons (~150–160 ppm) and thiol carbon (~165 ppm) .
  • LC-MS : Validates molecular weight (e.g., m/z 294.7 for [M+H+^+]) .
  • IR : Detects C=S (1050–1250 cm1^{-1}) and N-H stretches (3200–3400 cm1^{-1}) .

How can contradictory biological activity data (e.g., antifungal vs. antiviral) be resolved?

Advanced
Discrepancies often arise from structural modifications or assay conditions. For example:

  • Substituent effects : Replacement of pyrrole (antifungal ) with furan (antiviral potential ) alters electronic properties and binding modes.
  • Assay protocols : Variations in fungal strains (e.g., Candida albicans vs. Aspergillus niger) or viral targets (e.g., MERS-CoV helicase ) impact results.

Q. Resolution strategies :

Perform dose-response assays (IC50_{50}/MIC comparisons).

Use molecular docking to predict binding affinities to target proteins (e.g., cytochrome P450 for antifungal activity vs. helicase ATPase domains ).

What computational methods predict pharmacokinetic properties?

Q. Advanced

  • ADME analysis : Tools like SwissADME predict bioavailability (e.g., Lipinski’s Rule of Five compliance) and blood-brain barrier permeability. For S-alkyl derivatives, logP values <5 enhance solubility .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., MERS-CoV helicase ATPase, IC50_{50} ~0.5 µM for triazole-thiol derivatives ).
  • QSAR studies : Correlate substituent electronegativity (e.g., 4-Cl vs. 4-OCH3_3) with bioactivity .

How to design derivatives for improved bioactivity?

Q. Advanced

  • Structural modifications :
    • S-Alkylation : Introduce alkyl/aryl groups to modulate lipophilicity (e.g., cyclopentenyl enhances helicase inhibition ).
    • Mannich bases : Improve solubility via amine-functionalized side chains .
  • In silico screening : Prioritize derivatives with high docking scores (e.g., >-8.0 kcal/mol) to cytochrome P450 14α-demethylase (antifungal target) .

What purification methods ensure high-purity yields?

Q. Basic

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane:EtOAc from 75:25 to 50:50) for S-alkylated derivatives .
  • Recrystallization : Ethanol/water mixtures (80:20) yield >95% purity for triazole-thione precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.